molecular formula C17H15BrN4O2 B13726353 1-(4'-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide

1-(4'-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide

Cat. No.: B13726353
M. Wt: 387.2 g/mol
InChI Key: OZWLLEWJWZAFIU-UHFFFAOYSA-N
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Description

This compound is a triazole derivative featuring a 4'-bromobiphenyl substituent at the 1-position of the triazole ring and a dimethylamide group at the 3-carboxylic acid position. It is cataloged by Santa Cruz Biotechnology (Catalog #: sc-336581) and is available in 1 g quantities .

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15BrN4O2/c1-21(2)16(23)15-19-17(24)22(20-15)14-9-5-12(6-10-14)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,19,20,24)

InChI Key

OZWLLEWJWZAFIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide typically involves multiple steps. One common approach begins with the bromination of biphenyl to form 4-bromobiphenyl. This intermediate is then subjected to a series of reactions to introduce the triazole ring and the carboxylic acid dimethylamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromobiphenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(4’-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4’-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide involves its interaction with molecular targets such as enzymes or receptors. The bromobiphenyl group can facilitate binding to hydrophobic pockets, while the triazole ring may interact with specific amino acid residues. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Substituted Phenyl Analogs

Compound Name Substituent (R) Amide Group Molecular Formula Key Features
1-(4'-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide 4'-Bromobiphenyl Dimethylamide C₂₃H₂₀BrN₅O₂ High lipophilicity due to bromobiphenyl; moderate solubility
1-(2,4-Dichlorophenyl)-2,5-dihydro-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide 2,4-Dichlorophenyl Dimethylamide C₁₁H₁₀Cl₂N₄O₂ Electron-withdrawing Cl groups may enhance metabolic stability
1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide 3,4-Dichlorophenyl Diethylamide C₁₃H₁₄Cl₂N₄O₂ Increased lipophilicity vs. dimethylamide; potential for prolonged half-life
1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide 4-tert-Butylphenyl 2-Chlorophenylamide C₁₉H₁₉ClN₄O₂ Bulky tert-butyl group may sterically hinder target binding

Key Observations :

  • Lipophilicity : Bromobiphenyl > tert-butylphenyl > dichlorophenyl (due to bromine’s higher molar refractivity).
  • Amide Groups: Dimethylamide (smaller, polar) vs. diethylamide (larger, more lipophilic) vs.

Functional Group Modifications

  • Amide Variants: Dimethylamide: Present in the target compound and its dichlorophenyl analogs . Enhances solubility via hydrogen bonding. Diethylamide: Increases logP by ~0.5 compared to dimethylamide, as seen in the 3,4-dichlorophenyl analog .
  • Aryl Substituents :

    • Bromobiphenyl : Unique to the target compound, offering extended conjugation and higher molecular weight (MW = 486.3 g/mol) .
    • Dichlorophenyl : Common in analogs (e.g., 2,4- and 3,4-dichloro), providing electron-withdrawing effects that may stabilize the triazole ring .

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